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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzohydrazide

CAS No.: 72198-83-5

Cat. No.: B1587695

Get Quote

Executive Summary
3-Methyl-4-nitrobenzohydrazide (CAS: 72198-83-5) is a critical pharmacophore scaffold used

primarily in the synthesis of bioactive heterocycles.[1][2] Structurally, it combines a nucleophilic

hydrazide tail with a highly functionalized benzene core characterized by an ortho-methyl/nitro

motif.

This guide details its application as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and

acylhydrazones (Schiff bases)—motifs central to modern antitubercular, antimicrobial, and

anticancer drug discovery. The protocols below emphasize high-yield, self-validating synthetic

pathways suitable for lead optimization campaigns.
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Property Specification

Chemical Name 3-Methyl-4-nitrobenzohydrazide

CAS Number 72198-83-5

Molecular Formula C₈H₉N₃O₃

Molecular Weight 195.18 g/mol

Appearance Yellow crystalline powder

Melting Point 147–152 °C

Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly

soluble in water

pKa (Hydrazide) ~3.0 (protonated), ~12.5 (deprotonated)

Structural Logic in Synthesis
The utility of this intermediate stems from two distinct reactive centers:

The Hydrazide Domain (-CONHNH₂): Acts as a bidentate nucleophile.[1] It readily undergoes

condensation with carbonyls (aldehydes/ketones) or cyclization with electrophiles (CS₂,

POCl₃) to form 5-membered heterocycles.

The 3-Methyl-4-Nitro Core: The ortho relationship between the methyl and nitro groups

allows for downstream scaffold morphing.[1] While the hydrazide is being functionalized, the

nitro group serves as a latent amine (via reduction), enabling future intramolecular

cyclization to indazole derivatives or simply increasing the lipophilicity of the core.

Application Workflows & Protocols
Visualizing the Synthetic Pathways
The following diagram illustrates the three primary divergent pathways from the parent

hydrazide.
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Figure 1: Divergent synthetic pathways from 3-Methyl-4-nitrobenzohydrazide.
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Protocol A: Synthesis of Acylhydrazones (Schiff Bases)
Objective: Create a library of hydrazones to screen for antimicrobial activity or to serve as

precursors for oxadiazoles.

Mechanism: Acid-catalyzed condensation between the terminal amino group of the hydrazide

and an electrophilic carbonyl.[1]

Reagents:

3-Methyl-4-nitrobenzohydrazide (1.0 equiv)[1]

Substituted Benzaldehyde (1.0 equiv)[1]

Ethanol (Absolute)[1][3]

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Procedure:

Dissolution: In a 100 mL round-bottom flask, dissolve 1.95 g (10 mmol) of 3-Methyl-4-
nitrobenzohydrazide in 30 mL of absolute ethanol. Heat gently if necessary to ensure

complete dissolution.

Addition: Add 10 mmol of the target aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.
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Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Attach a reflux condenser and heat the mixture at 78–80 °C for 4–6 hours.

Checkpoint: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The

starting hydrazide spot (lower R_f) should disappear.

Isolation: Cool the reaction mixture to room temperature. The Schiff base typically

precipitates as a solid.

Purification: Filter the solid under vacuum. Wash the cake with 10 mL of cold ethanol.

Recrystallize from ethanol/DMF mixture to obtain analytical purity.

Expected Yield: 80–92%[1]

Protocol B: Cyclization to 1,3,4-Oxadiazoles
Objective: Convert the hydrazide (or its Schiff base) into a 1,3,4-oxadiazole ring, a rigid

pharmacophore common in kinase inhibitors.

Method: Phosphoryl Chloride (POCl₃) mediated dehydration.

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all operations in a

fume hood.

Reagents:

Acylhydrazone (from Protocol A) (1.0 equiv)

Phosphoryl Chloride (POCl₃) (Excess, solvent/reagent)

Step-by-Step Procedure:

Setup: Place 1.0 g of the Acylhydrazone in a dry 50 mL round-bottom flask.

Addition: Carefully add 5–10 mL of POCl₃.

Reflux: Reflux the mixture at 100–110 °C for 6–8 hours.
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Observation: The mixture will turn from a suspension to a clear (often dark) solution as

cyclization proceeds.

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly

onto 200 g of crushed ice with vigorous stirring.

Note: This hydrolyzes the excess POCl₃. Expect HCl fumes; ensure good ventilation.

Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using 10% NaHCO₃ solution.

This precipitates the oxadiazole.

Workup: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60 °C.

Validation:

IR Spectroscopy: Disappearance of the C=O amide stretch (~1650 cm⁻¹) and N-H stretch

(~3200 cm⁻¹). Appearance of C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1020 cm⁻¹)

confirms the oxadiazole ring.

Protocol C: Synthesis of 1,2,4-Triazole-3-thiols
Objective: Synthesize a mercapto-triazole derivative, offering a "thione-thiol" tautomeric handle

for further S-alkylation.

Reagents:

3-Methyl-4-nitrobenzohydrazide (1.0 equiv)[1]

Carbon Disulfide (CS₂) (1.5 equiv)[1]

Potassium Hydroxide (KOH) (1.5 equiv)[1]

Ethanol (Solvent)[1][3]

Hydrazine Hydrate (if converting from dithiocarbazate, but direct fusion is described below).

Step-by-Step Procedure (Reid & Heindel Modified Method):
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Salt Formation: Dissolve 1.95 g (10 mmol) of hydrazide in 20 mL ethanol containing 0.84 g

KOH dissolved in 5 mL water.

Addition: Add 1.2 mL CS₂ slowly with stirring at room temperature. A precipitate (Potassium

dithiocarbazate salt) forms.

Reflux: Heat the mixture under reflux for 12 hours. Hydrogen sulfide (H₂S) gas will evolve

(rotten egg smell); use a scrubber or trap.

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water.

Acidification: Acidify the aqueous solution with 10% HCl. The 5-(3-methyl-4-

nitrophenyl)-1,3,4-oxadiazole-2-thiol (or triazole tautomer depending on hydrazine presence)

precipitates.[1]

Note: To ensure Triazole formation, reflux the potassium salt with excess hydrazine

hydrate (5 equiv) before acidification.

Analytical Validation Standards
To ensure the integrity of the intermediate usage, the following analytical signatures must be

verified:

Technique Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ 2.3–2.6 ppm (Singlet, 3H)
Confirms integrity of the 3-

Methyl group.[1]

¹H NMR (DMSO-d₆)
δ 9.8–10.5 ppm (Broad

Singlet)

Confirms presence of -CONH-

(Lost in Oxadiazole

cyclization).[1]

IR Spectroscopy 1350 & 1530 cm⁻¹

Strong bands indicating the

Nitro (NO₂) group remains

intact.

Mass Spectrometry M+1 = 196.2
Parent peak for 3-Methyl-4-

nitrobenzohydrazide.[1]
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Safety & Handling (SDS Summary)
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity

- Respiratory (Category 3).

PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly

closed to prevent moisture absorption (hydrazides are hygroscopic).

Incompatibility: Avoid contact with strong acids (hydrolysis) or strong bases (unless intended

for reaction) and acid chlorides (uncontrolled acylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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